tert-Butyl 3-butoxyazetidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-butoxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-5-6-7-15-10-8-13(9-10)11(14)16-12(2,3)4/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLQGCMGYSUPQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1CN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801178163 | |
| Record name | 1-Azetidinecarboxylic acid, 3-butoxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314987-89-7 | |
| Record name | 1-Azetidinecarboxylic acid, 3-butoxy-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314987-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Azetidinecarboxylic acid, 3-butoxy-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801178163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 3 Butoxyazetidine 1 Carboxylate and Key Precursors
Retrosynthetic Analysis and Identification of Precursors
A retrosynthetic analysis of tert-butyl 3-butoxyazetidine-1-carboxylate reveals that the target molecule can be disconnected at the ether linkage. This bond can be formed through the reaction of an alkoxide with an alkyl halide, a classic Williamson ether synthesis approach. This analysis identifies tert-butyl 3-hydroxyazetidine-1-carboxylate as a crucial precursor, which upon deprotonation can act as a nucleophile. Alternatively, a precursor with a good leaving group at the 3-position, such as tert-butyl 3-bromoazetidine-1-carboxylate, could react with a butoxide nucleophile. The hydroxy and bromo precursors themselves can be synthesized from a common intermediate, tert-butyl 3-oxoazetidine-1-carboxylate.
Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate
The preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate is a well-established process, often starting from more readily available materials. One common method involves the protection of the nitrogen atom of a pre-existing azetidine (B1206935) ring, followed by functional group manipulations.
A frequently employed route starts with 1-benzylazetidin-3-ol. The benzyl (B1604629) group serves as a protecting group for the azetidine nitrogen. This starting material is subjected to hydrogenolysis, typically using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The hydrogenolysis cleaves the benzyl group, yielding the free secondary amine, which is then reacted in situ with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford the desired tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.govambeed.com
| Starting Material | Reagents | Key Steps | Product |
| 1-Benzylazetidin-3-ol | 1. 5% Pd/C, H₂ 2. Di-tert-butyl dicarbonate (Boc₂O) | 1. Hydrogenolysis to remove the benzyl protecting group. 2. N-Boc protection of the azetidine nitrogen. | tert-Butyl 3-hydroxyazetidine-1-carboxylate |
Another approach involves the reduction of tert-butyl 3-oxoazetidine-1-carboxylate. This reduction can be achieved using various reducing agents, such as sodium borohydride, to yield the corresponding alcohol.
Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
tert-Butyl 3-oxoazetidine-1-carboxylate is a key intermediate that serves as a precursor to both the hydroxy and halo-azetidine derivatives. It is typically synthesized by the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate. nih.govguidechem.com
Several oxidation methods have been reported. A common and effective method involves the use of a pyridine (B92270) sulfur trioxide complex in the presence of triethylamine (B128534) and dimethyl sulfoxide (B87167) (DMSO). guidechem.com This system provides a mild and efficient oxidation of the secondary alcohol to the corresponding ketone.
Another widely used method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, followed by the addition of the alcohol and a hindered base like triethylamine. Additionally, oxidations employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant, such as sodium hypochlorite (B82951) (NaClO), are also utilized. nih.gov
| Starting Material | Reagents | Oxidation Method | Product |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | Pyridine sulfur trioxide, Triethylamine, DMSO | Parikh-Doering oxidation | tert-Butyl 3-oxoazetidine-1-carboxylate. guidechem.com |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO, KHCO₃ | TEMPO-catalyzed oxidation | tert-Butyl 3-oxoazetidine-1-carboxylate. nih.gov |
Preparation of Halogenated Azetidine Intermediates (e.g., tert-Butyl 3-bromoazetidine-1-carboxylate)
Halogenated azetidines, such as tert-butyl 3-bromoazetidine-1-carboxylate, are valuable intermediates for nucleophilic substitution reactions. The synthesis of this bromo derivative can be achieved from tert-butyl 3-hydroxyazetidine-1-carboxylate. One common method for this transformation is the Appel reaction, which uses triphenylphosphine (B44618) and a carbon tetrahalide (e.g., carbon tetrabromide) to convert the alcohol into the corresponding bromide. Another approach involves the use of other brominating agents like phosphorus tribromide. The direct reaction of the hydroxy compound with a strong acid like hydrobromic acid can also lead to the desired product, though this method may be less mild.
Direct and Indirect Approaches to the Butoxy Moiety Installation
The introduction of the butoxy group onto the azetidine ring is the final key step in the synthesis of the target compound. This can be achieved through direct etherification or through a series of functional group transformations.
Etherification Strategies on Azetidine Scaffolds
The most direct route to this compound is through the Williamson ether synthesis. This involves the O-alkylation of tert-butyl 3-hydroxyazetidine-1-carboxylate. The reaction proceeds by deprotonating the hydroxyl group with a suitable base, such as sodium hydride or potassium tert-butoxide, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with a butyl halide, typically 1-bromobutane (B133212) or 1-iodobutane, to form the ether linkage via an Sₙ2 reaction.
| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |
| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 1-Bromobutane | Sodium hydride | Williamson ether synthesis | This compound |
| tert-Butyl 3-bromoazetidine-1-carboxylate | Sodium butoxide | - | Williamson ether synthesis | This compound |
Alternatively, the reaction can be performed in reverse, where sodium butoxide is used as the nucleophile to displace a leaving group at the 3-position of the azetidine ring. In this scenario, tert-butyl 3-bromoazetidine-1-carboxylate would be the substrate of choice.
Functional Group Transformations to Generate the Butoxy Group
While direct etherification is the most common approach, it is theoretically possible to generate the butoxy group through other functional group transformations. For instance, one could envision a reductive amination of tert-butyl 3-oxoazetidine-1-carboxylate with butylamine (B146782) to form an enamine, which could then be subjected to further transformations. However, such multi-step approaches are generally less efficient than the direct Williamson ether synthesis. Another hypothetical route could involve the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with a Wittig reagent derived from a butoxy-substituted phosphonium (B103445) ylide, although this would be a more complex and less conventional method for this particular transformation.
Advanced Synthetic Techniques and Optimization
Recent advancements in organic synthesis have provided a sophisticated toolbox for the preparation of complex molecules like this compound. These techniques focus on improving efficiency, selectivity, and sustainability.
Catalytic Strategies in Azetidine Synthesis
Catalysis plays a pivotal role in the synthesis of the azetidine core, offering milder reaction conditions and enhanced control over the chemical transformation. Various metal-catalyzed reactions have been developed for the construction of the four-membered ring.
Palladium-Catalyzed Cyclizations: Palladium catalysts are effective in promoting the intramolecular amination of C-H bonds in appropriately substituted amine substrates, leading to the formation of the azetidine ring. organic-chemistry.org
Copper-Catalyzed Reactions: Copper catalysts have been employed in multicomponent reactions to produce functionalized azetidines. organic-chemistry.org For instance, copper-catalyzed [3+1]-cycloadditions have been developed to generate substituted azetidines. researchgate.net
Lanthanide-Catalyzed Aminolysis: Lanthanide triflates, such as lanthanum(III) triflate (La(OTf)₃), have been shown to catalyze the intramolecular regioselective aminolysis of epoxy amines to furnish azetidines in high yields. chemicalbook.com
Rhodium-Catalyzed Approaches: Rhodium catalysts have also found application in azetidine synthesis, although specific examples leading to 3-alkoxy derivatives are less common.
A summary of representative catalytic strategies for azetidine synthesis is presented in the table below.
| Catalyst Type | Reaction Type | Substrate Example | Product Type | Reference |
| Palladium | Intramolecular C-H Amination | Picolinamide-protected amines | Substituted Azetidines | organic-chemistry.org |
| Copper | [3+1] Cycloaddition | Imines and diazo compounds | Functionalized Azetidines | researchgate.net |
| Lanthanum(III) triflate | Intramolecular Aminolysis | Epoxy amines | Hydroxy-substituted Azetidines | chemicalbook.com |
Stereoselective Synthesis of Azetidine-1-carboxylate Derivatives
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly for applications in medicinal chemistry. The synthesis of enantiomerically pure azetidine derivatives can be achieved through several strategies.
One approach involves the use of chiral auxiliaries. For example, chiral tert-butanesulfinamide has been utilized to achieve high levels of stereoselectivity in the synthesis of C-2 substituted azetidines. rsc.org Another strategy employs chiral catalysts in enantioselective reactions. For instance, chiral cobalt(II) catalysts have been used in the enantioselective reduction of diketones to produce optically pure diols, which can then be converted to chiral cyclic amines, including azetidines. organic-chemistry.org
Furthermore, stereoselective reduction of prochiral precursors can furnish enantioenriched azetidine derivatives. The asymmetric hydrogenation of unsaturated azetinyl-carboxylic acids, catalyzed by chiral ruthenium complexes, has been demonstrated as a viable route to enantiomerically enriched azetidine carboxylic acids. acs.org These can then be further functionalized.
The table below summarizes key stereoselective methods applicable to the synthesis of azetidine derivatives.
| Method | Chiral Source | Substrate | Product Stereochemistry | Reference |
| Chiral Auxiliary | tert-Butanesulfinamide | Sulfinimines | High diastereoselectivity | rsc.org |
| Chiral Catalyst | Chiral cobalt(II) complex | Diketones | Optically pure diols for azetidine synthesis | organic-chemistry.org |
| Asymmetric Hydrogenation | Chiral ruthenium complexes | Azetinyl-carboxylic acids | Enantioenriched azetidine carboxylic acids | acs.org |
Application of Green Chemistry Principles in Synthetic Routes
The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. In the context of azetidine synthesis, this involves the use of safer solvents, renewable starting materials, and energy-efficient processes.
One notable example is the use of microchannel reactors for the oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate to the corresponding ketone. nih.govscienceopen.com This technology allows for precise control of reaction parameters, leading to higher yields, reduced by-product formation, and improved safety. The use of hydrogen peroxide as an oxidant in this system is also a greener alternative to traditional heavy-metal-based oxidizing agents. nih.gov
The selection of solvents is another key aspect of green chemistry. The replacement of hazardous solvents with more environmentally benign alternatives is a continuous effort in process development. Additionally, catalytic methods inherently align with green chemistry principles by reducing the amount of stoichiometric reagents required, thereby minimizing waste generation. acs.org
Process Optimization and Scalability Considerations
The transition of a synthetic route from a laboratory scale to industrial production requires careful optimization and consideration of scalability. For azetidine synthesis, this involves developing robust and high-yielding reactions that are amenable to large-scale operations.
The development of scalable methods for key intermediates is crucial. For example, a two-step, chromatography-free process for the preparation of 3-chloropropanal, a precursor for some azetidine syntheses, has been developed on a 25-gram scale. acs.org Furthermore, the synthesis of certain azetidine products has been demonstrated on a gram scale with a single purification step for the protected azetidine product, highlighting the potential for efficient scale-up. acs.org
The use of continuous flow chemistry, as seen with microchannel reactors, offers significant advantages for scalability, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated production. nih.govscienceopen.comresearchgate.net Such technologies are instrumental in developing cost-effective and efficient manufacturing processes for complex molecules like this compound.
Chemical Reactivity and Transformation Studies of Tert Butyl 3 Butoxyazetidine 1 Carboxylate
Reactions at the Azetidine (B1206935) Nitrogen Atom (Boc Deprotection and Subsequent Functionalization)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to removal under acidic conditions. fishersci.co.uknih.gov The deprotection of tert-butyl 3-butoxyazetidine-1-carboxylate is a critical step for further functionalization of the azetidine nitrogen.
This transformation is typically achieved by treating the substrate with a strong acid. fishersci.co.uk The resulting secondary amine, 3-butoxyazetidine, can then be subjected to a variety of subsequent functionalization reactions, including N-alkylation, N-acylation, and N-arylation, to introduce new substituents onto the nitrogen atom.
Table 1: Representative Conditions for Boc Deprotection
| Reagent | Solvent | Temperature | Notes |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | A common and effective method for Boc removal. fishersci.co.uk |
| Hydrochloric Acid (HCl) | Dioxane or Methanol | Room Temperature | Provides the hydrochloride salt of the deprotected amine. fishersci.co.uk |
| Oxalyl Chloride | Methanol | Room Temperature | A mild alternative for deprotection. nih.gov |
Following deprotection, the newly liberated secondary amine is a versatile nucleophile. For instance, it can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Reductive amination with aldehydes or ketones provides N-alkylated products.
Transformations Involving the Butoxy Group
The butoxy group at the C-3 position offers another handle for modifying the core structure, although its reactivity is more limited compared to the N-Boc group.
Cleavage and Exchange Reactions
Cleavage of the C-O ether bond of the butoxy group is a challenging transformation that typically requires harsh reaction conditions. Strong protic acids or Lewis acids can be employed to effect this cleavage, often leading to the formation of a 3-hydroxyazetidine derivative after workup. However, the conditions required for ether cleavage may also lead to the removal of the N-Boc protecting group or degradation of the azetidine ring.
Transetherification reactions, where the butoxy group is exchanged for another alkoxy group, are also possible but are not commonly reported for this specific substrate. Such reactions would likely require specific catalysts and conditions to proceed efficiently.
Oxidation or Reduction of the Butoxy Chain
The butoxy side chain itself is generally inert to standard oxidation and reduction protocols that would be compatible with the azetidine ring and the Boc protecting group. The saturated alkyl chain is resistant to mild oxidizing agents. While powerful oxidizing agents could theoretically oxidize the chain, they would almost certainly degrade the rest of the molecule.
Similarly, reduction of the butoxy ether linkage is not a feasible transformation under typical catalytic hydrogenation or chemical reduction conditions. Such reductions are generally limited to benzylic or allylic ethers.
Reactivity at the Azetidine C-3 Position
The C-3 position of the azetidine ring can be a site for introducing new functional groups, either by substitution of the existing butoxy group or by functionalizing the carbon atom itself.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution of the butoxy group is difficult due to the poor leaving group ability of the butoxide anion. For a substitution reaction to occur at the C-3 position, the hydroxyl group's oxygen (derived from the butoxy group) would first need to be converted into a better leaving group, such as a tosylate, mesylate, or a halide. For example, the related compound, tert-butyl 3-bromoazetidine-1-carboxylate, is a known precursor for introducing various nucleophiles at the C-3 position. chemicalbook.comepa.gov The bromo group in this analog is readily displaced by a wide range of nucleophiles, including amines, thiols, and carbanions.
Electrophilic Functionalization
Direct electrophilic attack at the C-3 position of this compound is not a common reaction pathway. The carbon atoms of the azetidine ring are not sufficiently electron-rich to react with most electrophiles. However, more advanced strategies can achieve functionalization at positions adjacent to the nitrogen. For instance, α-lithiation of N-Boc protected azetidines can lead to the formation of an intermediate that can be trapped by an electrophile. nih.gov In a related system, N-Boc-3-methoxyazetidine has been shown to undergo α-lithiation followed by elimination to form an N-Boc-azetine in situ. nih.gov This intermediate can then be further lithiated and trapped with various electrophiles, providing access to 2-substituted azetine derivatives. nih.gov While not a direct functionalization of the C-3 position, these methods highlight synthetic routes to functionalized four-membered rings starting from related alkoxy-substituted azetidines.
No Information Found on the Specific Chemical Reactivity of this compound
Following a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the chemical reactivity and transformation studies of This compound , as required by the provided outline.
The performed searches aimed to locate detailed research findings, data tables, and mechanistic investigations for the following specific transformations of the target compound:
Aza-Michael Addition Reactions
Azetidine Ring-Opening and Rearrangement Pathways
Mechanistic Investigations of Key Chemical Transformations
Despite utilizing targeted queries, no scholarly articles, patents, or database entries detailing these specific reactions for this compound could be retrieved. The available literature focuses on the reactivity of other substituted azetidines, which falls outside the strict scope of the current request.
Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the specified outline due to the absence of published research on these particular aspects of the chemistry of this compound.
Table of Mentioned Compounds
Tert Butyl 3 Butoxyazetidine 1 Carboxylate As a Versatile Building Block in Complex Chemical Architectures
Incorporation into Diverse Heterocyclic Systems
The inherent ring strain of the azetidine (B1206935) core is a driving force for its reactivity, allowing it to participate in a variety of chemical transformations to form more complex heterocyclic structures. rsc.orgresearchgate.net The development of new synthetic methods has expanded the utility of azetidines, enabling their use as starting materials for a wide range of other heterocycles. nih.gov The reactivity of the azetidine ring can be triggered under specific conditions, leading to ring-opening or ring-expansion reactions that yield larger ring systems or highly substituted acyclic amines. researchgate.netub.bw
The rigid, three-dimensional nature of the azetidine ring makes it an excellent starting point for the synthesis of polycyclic and spirocyclic systems. Spirocycles, which contain two rings connected by a single common atom, are of particular interest in medicinal chemistry as they introduce novel three-dimensional structures, moving away from traditional flat aromatic compounds. researchgate.net
Several strategies have been developed to construct these complex frameworks from azetidine precursors:
Cycloaddition Reactions: Unsaturated azetidine derivatives, known as azetines, can undergo various cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, to afford fused, polycyclic azetidine structures. nih.gov
Intramolecular Cyclization: Functionalized azetidines can be designed to undergo intramolecular ring-closing reactions. For instance, the synthesis of a diverse collection of fused, bridged, and spirocyclic ring systems has been demonstrated starting from densely functionalized 2-cyanoazetidines. acs.org
Kulinkovich-type Coupling: A titanium-mediated coupling of oxime ethers with Grignard reagents has been reported for the synthesis of spirocyclic NH-azetidines, showcasing a broad substrate scope. rsc.org
Reduction of Spirocyclic Azetidinones: A straightforward two-step sequence involving the synthesis of spirocyclic azetidinones from cyclic carboxylic acids, followed by their reduction, provides access to a variety of multifunctional spirocyclic azetidines. nih.gov
These methods highlight the adaptability of the azetidine core in building intricate, multi-ring systems that are valuable in drug discovery. nih.govenamine.net
Table 1: Synthetic Strategies for Azetidine-Based Polycyclic and Spirocyclic Frameworks
| Synthetic Strategy | Description | Resulting Framework | Reference |
| Cycloaddition | Reaction of unsaturated azetidines (azetines) with various partners. | Fused-polycyclic azetidines | nih.gov |
| Intramolecular C-H Amination | Palladium-catalyzed intramolecular reaction to form the azetidine ring within a larger structure. | Fused azetidines | rsc.org |
| Kulinkovich-type Coupling | Titanium-mediated coupling of oxime ethers and Grignard reagents. | Spirocyclic NH-azetidines | rsc.org |
| Azetidinone Reduction | A two-step process involving synthesis and subsequent reduction of a spirocyclic lactam. | Multifunctional spirocyclic azetidines | nih.gov |
The incorporation of an azetidine ring into a molecule imparts significant spatial constraint and three-dimensionality. This is a highly desirable feature in drug design, where a well-defined molecular shape is crucial for selective binding to biological targets. Spirocyclic azetidines, in particular, serve as excellent scaffolds for creating spatially constrained molecules. researchgate.net By locking the conformation of a molecule, these scaffolds can help identify the bioactive conformation and reduce the entropic penalty upon binding to a receptor. researchgate.net The ability to vary the ring size and substitution patterns on the spirocyclic azetidine framework allows chemists to finely tune the geometry of lead compounds. enamine.net
Role in the Creation of Azetidine-Based Compound Libraries
The development of robust synthetic methods has enabled the use of azetidine building blocks in the creation of large compound libraries for high-throughput screening. A notable example is the solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines. acs.org This was achieved by diversifying a densely functionalized azetidine ring system, demonstrating the scaffold's suitability for combinatorial chemistry. acs.org
A building block such as tert-butyl 3-butoxyazetidine-1-carboxylate is well-suited for such library synthesis. The Boc-protecting group is stable under many reaction conditions but can be easily removed when needed, while the butoxy side chain could potentially be varied or used as a handle for further diversification. The synthesis of such libraries allows for the exploration of a wide range of chemical space around a rigid, lead-like core. acs.org
Applications in Total Synthesis Strategies of Complex Molecules
While azetidines are more commonly associated with medicinal chemistry, their unique reactivity also makes them valuable intermediates in the total synthesis of complex natural products. ub.bw The ring strain of azetidines can be harnessed for ring-opening or ring-expansion reactions, providing access to other important heterocyclic systems like pyrrolidines or azepanes. researchgate.netub.bw
In a total synthesis strategy, an azetidine building block could be incorporated early on to establish a key stereocenter and a nitrogen-containing ring. Later in the synthesis, the azetidine ring could be opened or expanded to reveal a different, more complex part of the target molecule's core structure. This approach takes advantage of the azetidine's stored strain energy to drive transformations that might otherwise be difficult. pageplace.de
Design and Synthesis of Bioisosteric Replacements Utilizing Azetidine Scaffolds
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group of similar size, shape, and electronic properties, is a cornerstone of medicinal chemistry. The azetidine ring has emerged as a valuable bioisosteric replacement for other common N-heterocyles, such as pyrrolidines and piperidines, as well as for aromatic rings like pyridine (B92270). nih.govnih.gov
The advantages of using an azetidine scaffold as a bioisostere include:
Increased 3D Character: Replacing flat aromatic rings with a saturated, rigid azetidine introduces three-dimensionality, which can lead to improved binding affinity and selectivity. researchgate.net
Improved Metabolic Stability: Azetidine rings are often less susceptible to metabolic degradation by enzymes compared to larger rings or certain functional groups like tert-butyl groups. enamine.netnih.gov This can mitigate issues of rapid drug clearance. enamine.net
Novel Chemical Space: Incorporating azetidines allows for the exploration of novel, patent-free chemical space. nih.gov For example, spirocyclic azetidines have been successfully used as bioisosteres for morpholine (B109124) and piperazine (B1678402) in known drug molecules, resulting in analogs with high activity. nih.gov
The synthesis of multifunctional spirocyclic azetidines and their incorporation into the structure of the anesthetic drug Bupivacaine resulted in analogs that were more active and less toxic than the parent drug, underscoring the power of this approach. nih.gov
Table 2: The Azetidine Scaffold as a Bioisostere
| Original Moiety | Bioisosteric Replacement | Key Advantages | Reference |
| Piperidine | Spirocyclic Azetidine | Increased 3D character, improved metabolic profile | nih.govenamine.net |
| Morpholine | "Angular" Spirocyclic Azetidine | Novel chemical space, retained activity | nih.gov |
| Piperazine | "Angular" Spirocyclic Azetidine | Patent-free analogs, similar physicochemical properties | nih.gov |
| Pyrrolidine | Azetidine | Increased ring strain for further reactions, altered vector projections | ub.bw |
Advanced Characterization and Computational Approaches for Tert Butyl 3 Butoxyazetidine 1 Carboxylate
Spectroscopic Methodologies for Structural Elucidation and Stereochemical Assignment
Spectroscopic techniques are fundamental in confirming the identity and elucidating the detailed structural features of tert-butyl 3-butoxyazetidine-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis (e.g., ¹H, ¹³C, ¹⁵N HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. ¹H and ¹³C NMR provide information about the proton and carbon environments within the molecule, while advanced techniques like ¹⁵N NMR and Heteronuclear Multiple Bond Correlation (HMBC) can offer deeper insights into its electronic structure and connectivity.
In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the tert-butyl group, the butoxy group, and the azetidine (B1206935) ring. The protons on the azetidine ring often exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The chemical shifts and coupling constants are sensitive to the ring's conformation. nih.gov
The ¹³C NMR spectrum would show distinct resonances for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the carbons of the butoxy chain, and the carbons of the azetidine ring. The chemical shifts of the azetidine ring carbons are indicative of the ring strain and the electronic effects of the substituents. mdpi.com
¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the azetidine nitrogen atom. The chemical shift of the nitrogen is influenced by its hybridization and the degree of delocalization of its lone pair of electrons, which can be affected by the Boc protecting group. nih.gov
Two-dimensional NMR experiments, such as HMBC, are crucial for confirming the connectivity of the molecule. HMBC correlates nuclei that are separated by two or three bonds, allowing for unambiguous assignment of ¹H and ¹³C signals and confirming the positions of the tert-butoxycarbonyl and butoxy groups on the azetidine ring.
Table 1: Hypothetical NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Azetidine-CH₂ | 3.8 - 4.2 | 50 - 55 |
| Azetidine-CH | 4.3 - 4.6 | 65 - 70 |
| Butoxy-OCH₂ | 3.4 - 3.6 | 68 - 72 |
| Butoxy-CH₂ | 1.5 - 1.7 | 30 - 35 |
| Butoxy-CH₂ | 1.3 - 1.5 | 18 - 22 |
| Butoxy-CH₃ | 0.9 - 1.0 | 13 - 15 |
| Boc-C(CH₃)₃ | 1.4 - 1.5 | 28 - 30 |
| Boc-C(CH₃)₃ | - | 80 - 82 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation patterns of this compound, which helps to confirm its structure. Techniques such as electrospray ionization (ESI) are commonly used for such analyses. nih.gov
The positive ion ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition.
The fragmentation of N-Boc protected compounds is well-characterized. doaj.org Under collision-induced dissociation (CID), the tert-butoxycarbonyl group is readily lost. Common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈) to give the [M+H-56]⁺ ion, followed by the loss of carbon dioxide (CO₂) to yield the [M+H-100]⁺ ion. nih.govdoaj.org The butoxy side chain can also undergo fragmentation, for instance, through the loss of butene or butanol.
Table 2: Expected Mass Spectrometry Fragmentation for this compound
| Ion | m/z (calculated) | Description |
|---|---|---|
| [M+H]⁺ | 230.17 | Protonated molecule |
| [M+Na]⁺ | 252.15 | Sodium adduct |
| [M+H-C₄H₈]⁺ | 174.11 | Loss of isobutylene from Boc group |
| [M+H-Boc]⁺ | 130.10 | Loss of the entire Boc group |
Chromatographic Techniques for Purity Assessment and Isomeric Separation (e.g., HPLC, UPLC, LC-MS)
Chromatographic methods are essential for assessing the purity of this compound and for separating it from any starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose. nih.govresearchgate.net
A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing the purity of this compound. The retention time of the compound is dependent on its polarity and the specific chromatographic conditions. The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.
For more complex mixtures or for the separation of potential stereoisomers, chiral HPLC may be necessary. beilstein-journals.org Different chiral stationary phases can be screened to achieve baseline separation of enantiomers or diastereomers.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC or UPLC with the detection capabilities of mass spectrometry. nih.gov This hyphenated technique allows for the confirmation of the molecular weight of the compound corresponding to the main peak in the chromatogram, providing a high degree of confidence in its identification and purity assessment.
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute configuration if it is chiral. To perform this analysis, a single crystal of high quality is required.
While a specific crystal structure for this compound is not publicly available, the technique would provide precise information on bond lengths, bond angles, and the conformation of the azetidine ring. Studies on similar N-acylated azetidine derivatives have shown that the four-membered ring is not planar and adopts a puckered conformation to relieve ring strain. researchgate.net
The crystal structure would also reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, which dictate the packing of the molecules in the crystal lattice. researchgate.net For chiral molecules, the determination of the absolute configuration is often possible through the use of anomalous dispersion, especially if a heavy atom is present in the structure or by co-crystallization with a known chiral auxiliary.
Computational Chemistry for Conformation, Reactivity, and Mechanistic Insights
Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers a powerful approach to complement experimental data and to gain insights into the conformational preferences, reactivity, and potential reaction mechanisms involving this compound. mdpi.comfsu.edu
Conformational analysis can be performed to identify the low-energy conformations of the molecule. This would involve studying the puckering of the azetidine ring and the rotational barriers around the C-N bond of the carbamate (B1207046) and the C-O bond of the butoxy group. The calculated lowest energy conformation can then be compared with experimental data from NMR or X-ray crystallography.
DFT calculations can also be used to predict various molecular properties, such as the distribution of electron density, molecular electrostatic potential, and the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com This information is valuable for understanding the molecule's reactivity, for instance, identifying the most likely sites for nucleophilic or electrophilic attack.
Furthermore, computational modeling can be employed to investigate the mechanisms of reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and to determine the most favorable reaction pathway.
Future Research Directions and Emerging Paradigms in Tert Butyl 3 Butoxyazetidine 1 Carboxylate Chemistry
Development of Novel and Sustainable Synthetic Routes
Key areas of development include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better reaction control, and enhanced scalability. uniba.itacs.orguniba.it The application of flow chemistry to the synthesis of substituted azetidines, starting from precursors like N-Boc-3-iodoazetidine, has been demonstrated and could be adapted for the synthesis of tert-Butyl 3-butoxyazetidine-1-carboxylate. uniba.itacs.orguniba.it This approach allows for the safe handling of reactive intermediates and can lead to higher yields and purities. uniba.itacs.orguniba.it The use of environmentally friendly solvents like cyclopentyl methyl ether (CPME) in flow systems further enhances the sustainability of the process. beilstein-journals.org
Catalytic Methods: The development of novel catalytic systems for the key bond-forming reactions in the synthesis of this compound is a promising avenue. This includes the use of earth-abundant metal catalysts and organocatalysts to replace stoichiometric reagents. For instance, lanthanide triflates have been shown to catalyze the intramolecular aminolysis of epoxy amines to afford azetidines, a method that could be explored for the synthesis of 3-hydroxyazetidine precursors. frontiersin.org
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis of chiral azetidines is a rapidly growing field. nih.gov Biocatalytic methods can offer high enantioselectivity and operate under mild reaction conditions, making them an attractive sustainable alternative to traditional chemical methods. nih.gov
| Synthetic Strategy | Description | Potential Advantages | Representative Precursors |
| Flow Synthesis | Continuous reaction in a microreactor system. uniba.itacs.orguniba.it | Enhanced safety, scalability, and control. uniba.itacs.orguniba.it | N-Boc-3-iodoazetidine, 1-Butanol |
| Catalytic Aminolysis | Lewis acid-catalyzed ring-opening of an epoxide. frontiersin.org | High regioselectivity and functional group tolerance. frontiersin.org | N-Boc-protected glycidyl (B131873) ethers |
| Green Oxidation | Oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate using greener oxidants. nih.gov | Reduced use of hazardous reagents. nih.gov | tert-Butyl 3-hydroxyazetidine-1-carboxylate |
| Biocatalytic Routes | Enzyme-catalyzed key transformations. nih.gov | High enantioselectivity and mild conditions. nih.gov | Prochiral azetidine (B1206935) precursors |
Exploration of Underexplored Reactivity Profiles and Novel Transformations
The reactivity of this compound is largely dictated by the interplay of the strained four-membered ring, the electron-withdrawing N-Boc group, and the butoxy substituent. rsc.orgrsc.org While the N-Boc group provides stability and facilitates handling, the inherent ring strain of approximately 25.4 kcal/mol makes the azetidine ring susceptible to ring-opening reactions under appropriate conditions. rsc.org
Future research will likely focus on:
Ring-Opening Reactions: A systematic investigation into the regioselective ring-opening of this compound with a variety of nucleophiles would unlock access to a diverse range of functionalized acyclic amines. The butoxy group at the C3 position is expected to influence the regioselectivity of the ring-opening.
Functionalization at C2 and C4: The development of methods for the selective functionalization of the C2 and C4 positions of the azetidine ring would significantly expand the synthetic utility of this compound. This could involve directed metalation-substitution strategies or radical-based approaches.
Novel Cycloaddition Reactions: Exploring the participation of the azetidine ring in novel cycloaddition reactions could lead to the construction of complex polycyclic scaffolds with potential applications in medicinal chemistry and materials science.
| Reaction Type | Description | Potential Products |
| Acid-Catalyzed Ring Opening | Cleavage of the azetidine ring under acidic conditions. | Functionalized amino alcohols |
| Nucleophilic Substitution | Displacement of the butoxy group with other nucleophiles. | 3-Substituted azetidines |
| C-H Activation/Functionalization | Direct functionalization of the C-H bonds of the azetidine ring. | C2- or C4-substituted azetidines |
| [3+2] Cycloadditions | Reaction with dipolarophiles to form five-membered rings. | Fused heterocyclic systems |
Integration into Advanced Functional Materials
The incorporation of the rigid and polar azetidine scaffold into macromolecules can lead to materials with unique properties and functionalities. acs.orgacs.org The butoxy group in this compound provides a handle for further modification or can influence the bulk properties of the resulting material.
Future research directions in this area include:
Polymer Synthesis: The use of this compound as a monomer or a functional comonomer in polymerization reactions could lead to novel polymers with tailored properties. For example, after deprotection of the Boc group, the secondary amine can participate in ring-opening polymerizations or polycondensation reactions. acs.org Azetidinium-functionalized polymers have shown promise in various applications, including as antimicrobial coatings and for gene delivery. researchgate.net
Liquid Crystals: The rigid nature of the azetidine ring makes it an interesting candidate for incorporation into liquid crystalline materials. The butoxy chain could act as a flexible tail, influencing the mesophase behavior.
Self-Assembling Systems: The design of amphiphilic molecules based on this compound could lead to the formation of interesting self-assembled structures in solution, such as micelles or vesicles, with potential applications in drug delivery.
| Material Type | Potential Role of the Azetidine Moiety | Potential Applications |
| Polymers | Monomer or cross-linking agent. acs.org | Drug delivery, coatings, membranes. acs.orgacs.orgresearchgate.net |
| Liquid Crystals | Rigid core unit. | Display technologies, sensors. |
| Gels | Gelator molecule. | Smart materials, tissue engineering. |
| Dendrimers | Branching unit. | Catalysis, drug delivery. |
High-Throughput Synthesis and Screening Methodologies for Rapid Derivatization
The demand for large and diverse compound libraries for drug discovery and materials science has driven the development of high-throughput synthesis and screening (HTS) technologies. nih.govacs.org Applying these methodologies to this compound would enable the rapid generation and evaluation of a wide range of derivatives.
Emerging paradigms in this area include:
Automated Synthesis Platforms: The use of robotic systems for the parallel synthesis of azetidine derivatives would significantly accelerate the drug discovery process. nih.govmit.eduwikipedia.org These platforms can perform a wide range of chemical reactions and purifications with high precision and reproducibility. nih.govmit.eduwikipedia.org
Diversity-Oriented Synthesis (DOS): The application of DOS strategies, starting from this compound, would allow for the exploration of a much broader chemical space than traditional target-oriented synthesis. nih.gov
Miniaturization and Microfluidics: The use of microfluidic devices for high-throughput reaction optimization and screening can significantly reduce the consumption of reagents and solvents, making the process more sustainable and cost-effective.
| Methodology | Description | Key Advantages |
| Automated Parallel Synthesis | Robotic systems for performing multiple reactions simultaneously. nih.govmit.eduwikipedia.org | High speed, reproducibility, and efficiency. nih.govmit.eduwikipedia.org |
| Solid-Phase Synthesis | Synthesis of compounds on a solid support for easy purification. researchgate.net | Simplified workup and purification. researchgate.net |
| Diversity-Oriented Synthesis | Generation of structurally diverse molecules from a common scaffold. nih.gov | Exploration of novel chemical space. nih.gov |
| High-Throughput Screening | Rapid biological or physical evaluation of large compound libraries. | Identification of lead compounds. |
Theoretical and Computational Studies on Azetidine Ring Strain and Reactivity
Computational chemistry plays an increasingly important role in understanding and predicting the properties and reactivity of molecules. thescience.dev For this compound, theoretical and computational studies can provide valuable insights into its structure, stability, and reaction mechanisms.
Future research in this area will likely focus on:
Density Functional Theory (DFT) Calculations: DFT methods can be used to accurately calculate the geometric parameters, ring strain energy, and electronic properties of this compound. thescience.dev These calculations can help to rationalize its observed reactivity and predict its behavior in different chemical environments.
Reaction Mechanism Elucidation: Computational modeling can be used to investigate the transition states and reaction pathways of various transformations involving this compound. This can aid in the design of more efficient and selective synthetic methods.
In Silico Screening: The use of computational methods to predict the biological activity or material properties of virtual libraries of azetidine derivatives can help to prioritize synthetic efforts and accelerate the discovery of new functional molecules.
| Computational Method | Information Obtained | Significance |
| Density Functional Theory (DFT) | Molecular geometry, ring strain, electronic structure. thescience.dev | Understanding of stability and reactivity. thescience.dev |
| Molecular Dynamics (MD) Simulations | Conformational analysis, solvent effects. | Prediction of dynamic behavior. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions. | Design of biocatalytic processes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with biological activity. | Prediction of new drug candidates. |
Q & A
Q. What are the common synthetic routes for tert-butyl 3-butoxyazetidine-1-carboxylate, and how can reaction conditions be optimized for yield?
The synthesis typically involves Boc-protection of the azetidine nitrogen, followed by functionalization at the 3-position. For example:
- Step 1 : Boc-protection of azetidine using di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine.
- Step 2 : Introduction of the butoxy group via nucleophilic substitution or coupling reactions. For instance, reacting 3-hydroxyazetidine-1-carboxylate with 1-bromobutane under Mitsunobu conditions (DEAD, PPh₃) .
- Optimization : Yield improvements can be achieved by adjusting reaction time (e.g., 2–24 hours), temperature (20–80°C), and stoichiometric ratios of reagents. Monitoring via TLC or HPLC ensures reaction completion .
Q. What purification techniques are recommended for this compound to achieve high purity?
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 10–30% EtOAc) to separate impurities. Adjust polarity based on compound retention factors .
- Recrystallization : Employ solvents like ethanol or acetone under controlled cooling (e.g., –20°C) to isolate crystalline products.
- Storage : Maintain purity by storing in airtight containers at –20°C to prevent degradation .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., azetidine ring protons at δ 3.5–4.5 ppm) and Boc-group integrity (tert-butyl signals at δ 1.4 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₃NO₃: 230.1756) .
- X-ray Crystallography : Resolve 3D conformation using SHELX programs for data refinement .
Advanced Research Questions
Q. How can dynamic NMR spectroscopy and computational methods resolve conformational ambiguities in tert-butyl-containing azetidine derivatives?
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., –80°C to 25°C) to observe restricted rotation of the butoxy group or azetidine ring puckering. Signal coalescence temperatures indicate energy barriers .
- DFT Calculations : Use Gaussian or ORCA with explicit solvent models (e.g., PCM for DMSO) to predict stable conformers. Compare computed chemical shifts with experimental data to validate axial/equatorial preferences .
Q. What experimental design strategies are optimal for optimizing stereoselective synthesis of this compound derivatives?
- Factorial Design : Screen factors (catalyst loading, solvent polarity, temperature) using a 2³ factorial matrix. Analyze via ANOVA to identify significant variables .
- Response Surface Methodology (RSM) : Optimize enantiomeric excess (ee) by modeling interactions between chiral catalysts (e.g., BINOL-derived phosphates) and reaction conditions .
Q. How do solvent effects influence the stability and reactivity of this compound in nucleophilic substitution reactions?
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, enhancing substitution rates at the azetidine 3-position.
- Protic Solvents : Avoid methanol/water, as they may hydrolyze the Boc group. Use anhydrous conditions with molecular sieves for moisture-sensitive steps .
Q. What strategies address contradictions between crystallographic data and computational models for this compound?
- Explicit Solvent in DFT : Include solvent molecules (e.g., DCM or THF) in calculations to account for solvation effects, which may shift conformational equilibria observed in X-ray structures .
- Hirshfeld Analysis : Compare crystallographic electron density maps with computed electrostatic potentials to identify discrepancies in tert-butyl orientation .
Q. How can high-throughput crystallography pipelines improve structural analysis of tert-butyl-protected azetidine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
